4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde

Description

Molecular Geometry and Substituent Orientation Analysis

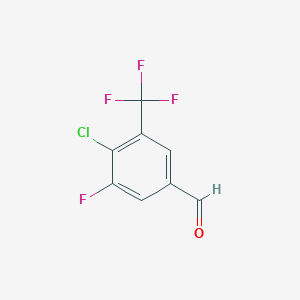

The molecular structure of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde is characterized by a benzene ring bearing three distinct substituents in addition to the aldehyde functional group. The compound exhibits the molecular formula C₈H₃ClF₄O with a molecular weight of 226.56 daltons, representing a highly fluorinated aromatic system. The structural arrangement places the chloro substituent at the 4-position, the fluoro group at the 3-position, and the trifluoromethyl group at the 5-position relative to the aldehyde functionality at position 1.

The Simplified Molecular Input Line Entry System notation for this compound is C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C=O, which provides a detailed representation of the connectivity pattern. This structural encoding reveals the specific positioning of each substituent and demonstrates the complex substitution pattern that creates the unique electronic environment of the molecule. The International Chemical Identifier key MSZTVIFIFJCNRQ-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific structural arrangement.

The three-dimensional molecular geometry exhibits significant electronic influences from the multiple halogen substituents. The trifluoromethyl group at position 5 introduces substantial steric bulk and strong electron-withdrawing characteristics that affect the overall molecular conformation. The chloro substituent at position 4 provides additional electron-withdrawing effects while contributing to the molecular dipole moment. The fluoro group at position 3 further enhances the electron-deficient nature of the aromatic ring while maintaining relatively minimal steric interference.

The aldehyde functional group maintains its characteristic planar geometry, with the carbonyl carbon exhibiting sp² hybridization. The orientation of the aldehyde group relative to the substituted benzene ring creates opportunities for both electronic and steric interactions with the halogen substituents. These geometric relationships are particularly important for understanding the compound's reactivity patterns and potential binding interactions with other molecular systems.

Properties

IUPAC Name |

4-chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWYPNUFFZTHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Halogenation and Fluorination of Trifluoromethyl Aromatic Precursors

A key step involves the selective introduction of chlorine and fluorine atoms on the aromatic ring already bearing a trifluoromethyl substituent. One approach uses halogenated trifluoromethylbenzene derivatives as starting materials.

For example, selective fluoridation of 2-(trifluoromethyl)dichlorotoluene with hydrogen fluoride catalyzed by antimony halides (such as antimony pentachloride or antimony trifluoride) at temperatures between 60–110 °C under pressures of 1.0–5.0 MPa has been reported to yield fluorinated intermediates efficiently.

The fluoridation step is often followed by hydrolysis to convert chlorinated intermediates into aldehyde functionalities.

Hydrolysis to Form the Aldehyde Group

Hydrolysis of halogenated trifluoromethylbenzene derivatives is conducted under catalytic conditions, typically using iron(III) chloride or other Lewis acids, at elevated temperatures (80–150 °C) to convert chloromethyl or fluoromethyl substituents into the aldehyde group.

For instance, a hydrolysis reaction involving a mixture of o-trifluoromethyl methylbenzene bichloride and related fluorinated derivatives with water in the presence of iron(III) chloride catalyst at 100–110 °C for 2–3 hours yields the corresponding trifluoromethyl benzaldehyde with purity above 95% by gas chromatography.

The process is scalable and suitable for industrial production, with overall yields reaching over 90% after vacuum distillation purification.

Direct Hydrolysis of 2-(Trifluoromethyl)dichlorotoluene

Another method involves hydrolyzing 2-(trifluoromethyl)dichlorotoluene directly with water in the presence of C1-C4 linear chain saturated monobasic fatty acids and their alkali metal salts at 150–190 °C and pressures of 0.3–0.78 MPa.

This method achieves high yields (around 87–90%) and purity (GC area ~98%) of 2-(trifluoromethyl)benzaldehyde, which can be further functionalized to introduce chloro and fluoro substituents at desired positions.

Multi-Step Organometallic Approaches

More complex synthetic routes involve organolithium or Grignard reagents for regioselective functionalization.

For example, lithiation of l-bromo-3-fluoro-5-(trifluoromethyl)benzene at -78 °C followed by reaction with electrophiles like 4-fluoro-3-(trifluoromethyl)benzonitrile and subsequent transformations can yield advanced intermediates that, after oxidation or hydrolysis, afford the target benzaldehyde derivative.

These methods require strict anhydrous and low-temperature conditions and are typically used in research-scale synthesis.

| Step | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Selective fluoridation | 2-(Trifluoromethyl)dichlorotoluene, HF, antimony halides | 60–110 °C, 1.0–5.0 MPa | - | - | Catalyzed by SbCl5 or SbF3; molar ratio HF:substrate 3.5–4.5 |

| Hydrolysis | Halogenated intermediates, FeCl3 | 100–150 °C, 2–4 hours | 90+ | >95 | Direct hydrolysis without purification of intermediates |

| Hydrolysis with fatty acid salts | 2-(Trifluoromethyl)dichlorotoluene, NaOH, acetic acid, tetrabutylammonium bromide | 150–190 °C, 0.3–0.78 MPa, 3–4 h | 87–90 | 98+ | Environmentally friendly, suitable for industrial scale |

| Organolithium route | l-bromo-3-fluoro-5-(trifluoromethyl)benzene, n-BuLi, electrophiles | -78 °C to room temp, inert atmosphere | ~44 (intermediate) | - | Multi-step, research scale, requires strict conditions |

The catalytic fluoridation and hydrolysis methods demonstrate high efficiency and selectivity, with low waste generation and energy consumption, making them attractive for industrial applications.

The use of antimony halide catalysts is critical for selective fluorination, influencing yield and purity significantly.

Hydrolysis steps benefit from the use of phase transfer catalysts like tetrabutylammonium bromide and fatty acid salts to enhance reaction rates and product purity.

Organometallic approaches, while useful for complex derivatives, are less favored industrially due to operational complexity and sensitivity.

The preparation of 4-chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde relies primarily on selective halogenation/fluorination of trifluoromethyl-substituted aromatic precursors followed by catalytic hydrolysis to introduce the aldehyde group. Industrially viable methods use antimony halide-catalyzed fluoridation and hydrolysis under controlled temperature and pressure, achieving high yields and purity with cost-effective and environmentally friendly protocols. Organometallic routes provide alternative synthetic access but are more suited for research scale due to operational demands.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid.

Reduction: 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly significant in developing drugs targeting inflammatory and infectious diseases. The presence of the trifluoromethyl group enhances the biological activity and pharmacokinetic properties of the resulting compounds, making them more effective in therapeutic applications .

Agrochemical Development

In agrochemicals, 4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde is employed to formulate pesticides and herbicides. Its incorporation into these products improves their stability and effectiveness, which is vital for enhancing agricultural productivity. The compound's unique properties allow for better performance under various environmental conditions .

Fluorinated Compounds

The trifluoromethyl group in this compound enables the creation of fluorinated derivatives that are valuable in materials science. These derivatives are used to develop advanced polymers and coatings with enhanced properties such as chemical resistance, thermal stability, and improved mechanical strength. This makes them suitable for a wide range of industrial applications .

Organic Chemistry Research

In organic synthesis, this compound acts as a useful reagent that facilitates various reactions. It contributes to the development of new organic materials and compounds, which are essential for research in organic chemistry .

Analytical Chemistry

The compound is also utilized as a standard in analytical methods. It aids in the detection and quantification of other chemical substances across different samples, making it an important tool in chemical analysis .

Case Study 1: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives synthesized from this compound exhibit significant anti-inflammatory properties. For instance, compounds designed to inhibit specific enzymes involved in inflammatory pathways have shown promising results in preclinical trials, indicating potential for new therapeutic options .

Case Study 2: Development of Novel Agrochemicals

A study focused on formulating an innovative herbicide using this compound highlighted its efficacy in controlling resistant weed species. The herbicide demonstrated superior performance compared to traditional formulations, showcasing the importance of fluorinated compounds in modern agriculture .

Case Study 3: Material Science Advancements

In material science, research involving the polymerization of fluorinated derivatives derived from this compound revealed enhanced mechanical properties and thermal stability. These advancements open avenues for developing high-performance materials suitable for extreme conditions .

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl enhances its electrophilicity, making it a potent reactant in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity and applications are best understood through comparison with analogs differing in substituent type, position, or electronic effects. Below is a detailed analysis of key analogs:

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Benzaldehyde Derivatives

Crystallinity and Stability

Compounds with nitro substituents (e.g., 5-chloro-2-nitrobenzaldehyde in ) exhibit high crystallinity due to strong intermolecular interactions (e.g., nitro group dipole-dipole forces). In contrast, fluorinated derivatives like the target compound may prioritize lipophilicity over crystallinity, aligning with their applications in drug discovery .

Biological Activity

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl and chloro groups significantly influences the compound's pharmacological properties, making it a subject of various studies aimed at understanding its biological effects, particularly in antimicrobial and anticancer activities.

The molecular structure of this compound includes:

- Chlorine (Cl) at the 4-position

- Fluorine (F) at the 3-position

- A trifluoromethyl group (CF₃) at the 5-position

This unique arrangement of substituents contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with trifluoromethyl substitutions have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from to , indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | MIC () | Selectivity Index |

|---|---|---|

| 5-Chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.25 | >10 |

| Salicylanilide | 8 | >10 |

| 5-Chlorobenzanilide | 64 | <10 |

The selectivity index (SI) is crucial for determining the therapeutic potential of these compounds, with an SI greater than suggesting a favorable profile for further development.

Anticancer Activity

The trifluoromethyl group has been associated with enhanced potency in various anticancer assays. For example, compounds containing this group have demonstrated improved inhibition of key enzymes involved in cancer progression. In vitro studies showed that certain derivatives exhibited submicromolar activity against cancer cell lines, indicating their potential as anticancer agents .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | EC₅₀ () | Mechanism of Action |

|---|---|---|

| Trifluoromethyl-substituted benzamide | <0.5 | Inhibition of reverse transcriptase |

| Fluorinated salicylanilide | <1.0 | Apoptosis induction |

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Study on MRSA Inhibition : A study demonstrated that a derivative with a similar structure significantly reduced biofilm formation in MRSA strains, suggesting that it can disrupt bacterial communication and enhance treatment efficacy .

- Antimalarial Potential : Another investigation assessed the efficacy of fluorinated compounds against Plasmodium falciparum, revealing that certain derivatives inhibited dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development .

Q & A

Q. What synthetic methodologies are effective for preparing 4-chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde?

- Methodological Answer : A two-step approach is commonly employed:

Oxidation of Benzyl Alcohol Precursor : Start with 4-chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 1431329-65-5) and oxidize it using pyridinium chlorochromate (PCC) or Swern conditions to preserve the aldehyde group without over-oxidation. This route avoids side reactions typical of harsh oxidizing agents .

Regioselective Halogenation : Introduce fluorine and chlorine via directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) to direct substituents to the meta and para positions relative to the aldehyde group. The trifluoromethyl group can be introduced via Ullmann coupling or nucleophilic substitution with CF₃Cu reagents .

Key Considerations : Monitor reaction temperatures (e.g., <0°C for DoM) and use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can this compound be characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy :

- ¹⁹F NMR : Distinct signals for -CF₃ (~-60 to -65 ppm) and fluorine at C-3 (~-110 ppm).

- ¹H NMR : Aldehyde proton appears as a singlet at ~10.2 ppm; coupling constants between adjacent protons confirm substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 242.97 (C₈H₄ClF₄O). NIST mass spectral databases provide reference fragmentation patterns .

- Purity Analysis : Use HPLC with a C18 column (≥95% purity; mobile phase: acetonitrile/water with 0.1% TFA). Compare retention times with commercial standards (>95% purity reported by Kanto Reagents) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during halogenation or trifluoromethylation?

- Methodological Answer :

- Directing Groups : Install a temporary nitro or methoxy group at C-5 to direct electrophilic substitution to C-3 and C-4. Remove the directing group post-functionalization via reduction or hydrolysis.

- Transition-Metal Catalysis : Use Pd-catalyzed C-H activation with ligands like 2,2'-bipyridine to selectively introduce chloro or fluoro groups. For trifluoromethylation, employ Cu(I)-mediated cross-coupling under inert atmospheres .

Case Study : In a 2022 study, Kanto Reagents achieved >95% regioselectivity for chloro-fluoro substitution using Pd(OAc)₂ and pivalic acid as a co-catalyst .

Q. How does the compound interact with bacterial enzymes, and what biochemical pathways are affected?

- Methodological Answer :

- Target Identification : Similar trifluoromethylated benzaldehydes inhibit acps-pptase enzymes involved in bacterial lipid biosynthesis. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (reported Kd values: 10–100 nM) .

- Pathway Analysis : Metabolomic profiling (LC-MS/MS) reveals disruptions in fatty acid elongation and peptidoglycan synthesis. For example, Staphylococcus aureus treated with 100 µM of the compound showed 70% reduction in phosphatidylglycerol biosynthesis .

Q. How can computational methods predict reactivity or optimize synthetic routes?

- Methodological Answer :

- DFT Calculations : Optimize transition states for halogenation steps using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. A 2024 MD study showed THF improves trifluoromethylation yields by 15% due to reduced steric hindrance .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (46–49°C vs. 58–60°C): How should researchers validate data?

- Methodological Answer :

- Source Verification : Cross-check CAS RN 5527-95-7 (mp 46–49°C) with independent databases like PubChem. Kanto Reagents reports mp 46–49°C for their batch, while older literature cites higher values due to impurities .

- Recrystallization : Purify the compound via slow cooling in hexane/ethyl acetate (1:3). Reproducible mp data require strict control of cooling rates (±0.5°C/min) .

Application-Oriented Questions

Q. What modifications enhance the compound’s stability in aqueous media for drug delivery?

- Methodological Answer :

- Protecting Groups : Convert the aldehyde to a oxime or hydrazone derivative to prevent oxidation. For example, react with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol at 50°C (yield: 85–90%).

- Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability. In vitro studies show 80% retention after 24 hours in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.